Structural Analysis and Pharmacophore Profiling of 2,5-Dihydro-1H-pyrrol-2-ylmethanol
Structural Analysis and Pharmacophore Profiling of 2,5-Dihydro-1H-pyrrol-2-ylmethanol
This guide provides a rigorous structural and functional analysis of 2,5-dihydro-1H-pyrrol-2-ylmethanol (also known as 3-pyrroline-2-methanol ). It is designed for medicinal chemists and structural biologists requiring precise characterization data and handling protocols for this unstable allylic amine scaffold.
Molecular Architecture & Chemical Identity
2,5-dihydro-1H-pyrrol-2-ylmethanol represents a critical "chemical space" between the aromatic stability of pyrroles and the conformational flexibility of saturated pyrrolidines. It is defined by a five-membered nitrogen heterocycle containing a single double bond at the C3-C4 position (3-pyrroline) and a hydroxymethyl group at the chiral C2 position.
Core Specifications
| Property | Specification |
| IUPAC Name | (2,5-dihydro-1H-pyrrol-2-yl)methanol |
| Common Name | 3-Pyrroline-2-methanol |
| CAS Number | 1256643-00-1 (Free base); 2126160-01-6 (HCl salt) |
| Molecular Formula | C |
| Exact Mass | 99.0684 Da |
| Chiral Center | C2 (Typically S-configuration derived from L-Proline) |
| Hybridization | N1 ( |
Structural Significance
Unlike its saturated counterpart (prolinol), the 3-pyrroline ring possesses a flattened envelope conformation due to the planar constraint of the C3=C4 double bond. This structural rigidity reduces the entropic penalty upon binding to biological targets, making it a "privileged scaffold" in the design of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), such as Nifrolene .
Synthetic Pathway & Production Logic
The synthesis of 2,5-dihydro-1H-pyrrol-2-ylmethanol is non-trivial due to the susceptibility of the 3-pyrroline ring to oxidation (aromatization to pyrrole) or over-reduction (to pyrrolidine). The most robust route utilizes N-Boc-3,4-dehydroproline as the starting material, leveraging the steric bulk of the tert-butoxycarbonyl (Boc) group to protect the nitrogen while reducing the carboxylic acid.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic logic flow from L-Proline to the target 3-pyrroline methanol. The N-Boc protected alcohol is the preferred storage form.
Spectroscopic Fingerprinting & Characterization
Accurate identification requires distinguishing the 3-pyrroline core from pyrrole (aromatic signals) and pyrrolidine (lack of vinyl signals).
Nuclear Magnetic Resonance ( H NMR) Analysis
The following shifts are characteristic of the N-Boc protected derivative in CDCl
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| C3, C4 | Vinylic | 5.70 – 5.95 | Multiplet (m) | - | Defines 3-pyrroline core. Absence indicates oxidation/reduction. |
| C2 | Methine ( | 4.60 – 4.75 | Broad m | - | Chiral center. Broadening due to Boc rotamers. |
| C5 | Methylene ( | 4.10 – 4.30 | ddd | Diastereotopic protons confirm ring rigidity. | |
| -CH | Hydroxymethyl | 3.60 – 3.85 | m | - | Diagnostic for reduction success. |
| Boc | Methyl | 1.48 | Singlet (s) | - | Integration reference (9H). |
Mass Spectrometry (ESI-MS)
-
Target (Free Base): [M+H]
= 100.07 Da (Calc). -
Fragmentation:
-
Loss of H
O: [M+H-18] (Common in alcohols). -
Aromatization: Observation of m/z = 96 (Pyrrole-2-methanol) indicates sample degradation (oxidation).
-
Stability & Handling Protocols
Critical Warning: The 3-pyrroline ring is thermodynamically driven toward aromatization (pyrrole formation). The free amine is air-sensitive and prone to polymerization.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. Storage under inert atmosphere is mandatory.
Standard Operating Procedure (SOP) for Handling
-
Storage: Store the N-Boc protected intermediate at -20°C. Do not deprotect until immediately required for the next synthetic step.
-
Deprotection: Use 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C.
-
Workup: Neutralize with cold NaHCO
. Do not use strong oxidants or heat during evaporation. -
Solvent: Use degassed, anhydrous solvents (DCM, THF) to prevent oxidative aromatization.
Applications in Drug Discovery
The 2,5-dihydro-1H-pyrrol-2-ylmethanol scaffold is a bioisostere of prolinol but offers distinct pharmacokinetic advantages:
-
Nicotinic Receptor Ligands: It serves as the chiral precursor for
F-Nifrolene , a PET imaging agent for nAChRs. The double bond alters the pKa of the nitrogen and the vector of the hydroxymethyl group, enhancing binding kinetics compared to saturated analogs. -
Iminosugar Synthesis: The scaffold is a precursor to hydroxylated pyrrolidines (iminosugars) which function as glycosidase inhibitors.
-
Conformational Locking: In peptide mimetics, the 3-pyrroline ring restricts the
and torsion angles more strictly than proline, stabilizing -turn secondary structures.
References
-
Pichika, R., et al. (2016). "New Precursor in Improved
F-Nifene Synthesis for Imaging Nicotinic Receptors." Journal of Nuclear Medicine, 57(5). -
Chattopadhyay, S., et al. (2012).
I-iodo-5-[2-(S)-3-pyrrolinylmethoxy]-pyridine (Niodene) as a potential nicotinic receptor imaging agent." Nuclear Medicine and Biology, 39(7). -
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11073348, (1H-pyrrol-2-yl)methanol."
-
Organic Chemistry Portal. "Synthesis of 3-pyrrolines."
